molecular formula C10H12N2O2 B2538691 N-[1-(1,3-Oxazol-4-yl)propyl]but-2-ynamide CAS No. 2411226-74-7

N-[1-(1,3-Oxazol-4-yl)propyl]but-2-ynamide

Cat. No.: B2538691
CAS No.: 2411226-74-7
M. Wt: 192.218
InChI Key: GTLHUVFINXRRKX-UHFFFAOYSA-N
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Description

N-[1-(1,3-Oxazol-4-yl)propyl]but-2-ynamide is a synthetic organic compound characterized by the presence of an oxazole ring and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-Oxazol-4-yl)propyl]but-2-ynamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Alkylation: The oxazole ring is then alkylated with a suitable alkyl halide to introduce the propyl group.

    Coupling with But-2-ynamide: The final step involves coupling the alkylated oxazole with but-2-ynamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-Oxazol-4-yl)propyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(1,3-Oxazol-4-yl)propyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1,3-Oxazol-4-yl)propyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring may facilitate binding to these targets, while the but-2-ynamide moiety may participate in further chemical interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Isoxazoles: Compounds containing an isoxazole ring, which are known for their diverse biological activities.

    Oxadiazoles: Compounds with an oxadiazole ring, often used in medicinal chemistry.

    Triazoles: Compounds with a triazole ring, widely studied for their pharmacological properties.

Uniqueness

N-[1-(1,3-Oxazol-4-yl)propyl]but-2-ynamide is unique due to its specific combination of an oxazole ring and a but-2-ynamide moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(1,3-oxazol-4-yl)propyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-3-5-10(13)12-8(4-2)9-6-14-7-11-9/h6-8H,4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLHUVFINXRRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=COC=N1)NC(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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